molecular formula C15H10O5 B3031361 7,8,2'-Trihydroxyflavone CAS No. 263407-44-9

7,8,2'-Trihydroxyflavone

Cat. No. B3031361
M. Wt: 270.24 g/mol
InChI Key: JHGZYXRWZXMYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroxyflavone (7,8-DHF) is a flavone aglycone known for its beneficial effects in several central nervous system diseases. It has been identified as a brain-derived neurotrophic factor mimetic that selectively activates tropomyosin-receptor kinase B with high affinity. The compound has demonstrated antioxidant and anticancer effects, and its pharmacological mechanisms have been studied in the context of oral cancer, where it was found to induce apoptosis in oral squamous cell carcinoma cell lines through the regulation of specificity protein 1 (Sp1) .

Synthesis Analysis

The synthesis of flavones related to 7,8-DHF has been explored in various studies. One approach for synthesizing 3,5,6-trihydroxy-7-methoxyflavones involves the conversion of a mixture of methoxyflavones into a tosylate, followed by selective cleavage and deacetylation to yield the desired product . Another efficient method for synthesizing arylated flavones is the Suzuki–Miyaura cross-coupling reaction of the bis(triflate) of 7,8-DHF, which proceeds with very good site selectivity at position 7, allowing the synthesis of various arylated flavones . Additionally, a novel approach to the synthesis of 6-amino-7-hydroxyflavone has been described, involving a series of reactions starting from 2',4'-dihydroxy-5'-nitroacetophenone and leading to the title compound .

Molecular Structure Analysis

The molecular structure of 7,8-DHF and its derivatives is crucial for their biological activity. The regioselectivity of the Suzuki–Miyaura cross-coupling reaction used in the synthesis of arylated flavones is discussed based on density functional theory (DFT) calculations, which help in understanding the electronic and steric factors influencing the reaction outcomes .

Chemical Reactions Analysis

7,8-DHF interacts with various biomolecules and enzymes, which is essential for its pharmacokinetic properties. It forms a stable complex with serum albumin and is able to displace both Site I and Site II ligands. Moreover, 7,8-DHF has been shown to be a potent inhibitor of cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4) and xanthine oxidase (XO), which could lead to pharmacokinetic interactions when coadministered with other drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-DHF and its derivatives are clarified through the synthesis and characterization of these compounds. The properties such as solubility, stability, and reactivity under different conditions are important for their application in pharmacology and their potential as therapeutic agents. The interaction with serum albumin and inhibition of metabolic enzymes also provide insight into the compound's behavior in biological systems .

Scientific Research Applications

Antioxidant and Anticancer Activity

7,8,2'-Trihydroxyflavone and related derivatives, such as apigenin and baicalein, have demonstrated significant antioxidant and anticancer activities. Research has shown that these compounds can inhibit cancer cell growth in various human cancer cell lines, including lung, breast, and brain epithelial cells. Importantly, a correlation between the anti-proliferative and antioxidant activities of these compounds has been identified, although the correlation is moderate. The presence of the ortho-dihydroxy group in ring B of these compounds is crucial for these effects (Grigalius & Petrikaitė, 2017).

Neurogenesis and Antidepressant Effect

7,8-Dihydroxyflavone has been identified as a potent tropomyosin-receptor-kinase B (TrkB) agonist and has shown promising effects in promoting neurogenesis and exerting robust antidepressant effects. The compound's ability to activate TrkB signaling pathways is crucial for its antiapoptotic and neuroprotective activities. Chronic administration of this compound has been linked to significant antidepressant effects and neurogenesis promotion in animal models (Liu et al., 2010).

Treatment Strategy for Brain and Body Disorders

The flavonoid 7,8-Dihydroxyflavone has emerged as a potential treatment for various brain and body pathologies. Extensive preclinical studies have explored its efficacy in animal models of different pathologies. Its role as a BDNF mimetic suggests its usefulness in the treatment of diseases affecting brain and body functioning (Emili et al., 2020).

Interaction with TrkB and VEGFR2 Proteins

7,8-Dihydroxyflavone's interaction with TrkB receptor and VEGFR2 proteins has been studied, revealing its dual biochemical action. While it enhances TrkB phosphorylation and promotes downstream cellular signaling, it also exhibits an inhibitory effect on VEGFR2, a key receptor involved in vasculogenesis and angiogenesis. This dual action indicates potential divergent effects on TrkB and VEGFR2 pathways (Chitranshi et al., 2015).

Neuropsychiatric Disorders

7,8-Dihydroxyflavone has shown promising results in neuropsychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and memory impairment. Its effectiveness in crossing the blood-brain barrier and mimicking brain-derived neurotrophic factor effects in the brain is significant. It has shown potential in combating oxidative stress and cooperating with estrogen receptors or regulating intestinal flora (Yang & Zhu, 2021).

Neurite Outgrowth and Neuroprotection

7,8,3'-Trihydroxyflavone has been identified as promoting neurite outgrowth and protecting against neurotoxicity in mouse dorsal root ganglion neurons. It acts as a TrkB agonist and has shown dose-dependent effects on neuronal growth and protection against neurotoxicity, likely through TrkB activation (Shi & Luo, 2016).

Osteoclast Formation Inhibition

3'4'7-Trihydroxyflavone, a related compound, has shown efficacy in inhibiting osteoclast formation, potentially offering a novel therapeutic approach for bone-related diseases. It acts on key pathways such as NFATc1, a crucial factor in osteoclast differentiation, and has shown to decrease bone resorption activity (Kang et al., 2015).

CNS Disorders and Neuroprotection

7,8-Dihydroxyflavone has been suggested as a promising nutraceutical against CNS disorders due to its neuroprotective role and ability to cross the blood-brain barrier. It has shown potent protective actions against toxins-induced insults to brain and neuronal cells, along with antioxidant and anti-inflammatory properties beneficial in neurodegenerative processes (Paul et al., 2021).

Parkinson's Disease Treatment

7,8-Dihydroxyflavone has demonstrated neuroprotective effects in Parkinson's disease models. Its ability to improve behavioral performance and reduce dopaminergic neuron loss in animal models, along with the activation of TrkB receptors and signaling cascades, suggests its potential as a therapeutic strategy for Parkinson's disease treatment (Nie et al., 2019).

Oral Squamous Cancer Cells

7,8-Dihydroxyflavone has exhibited apoptotic effects in human oral squamous cancer cells. Its ability to regulate specificity protein 1 (Sp1) and induce apoptotic cell death through cell cycle modulation and suppression of antiapoptotic proteins highlights its potential in cancer prevention and treatment (Lee et al., 2015).

Antioxidant and Anti-inflammatory Efficacy

Trihydroxyflavones, including 7,8,2'-Trihydroxyflavone, have shown significant antioxidant and anti-inflammatory efficacy. They are effective inhibitors of oxidative burst in neutrophils and can scavenge different reactive oxygen and nitrogen species. Their ability to inhibit COX and 5-LOX pathways makes them promising candidates for new anti-inflammatory treatments (Gomes et al., 2012).

Sensory-Motor Performance Improvement

7,8-Dihydroxyflavone has improved sensory-motor performance in old mice and reduced lipid peroxidation, indicating its potential benefits against age-related impairments and oxidative stress (Keser et al., 2020).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZYXRWZXMYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350273
Record name 7,8,2'-TRIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,2'-Trihydroxyflavone

CAS RN

263407-44-9
Record name 7,8-Dihydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263407-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8,2'-TRIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,2'-Trihydroxyflavone
Reactant of Route 2
Reactant of Route 2
7,8,2'-Trihydroxyflavone
Reactant of Route 3
7,8,2'-Trihydroxyflavone
Reactant of Route 4
7,8,2'-Trihydroxyflavone
Reactant of Route 5
Reactant of Route 5
7,8,2'-Trihydroxyflavone
Reactant of Route 6
7,8,2'-Trihydroxyflavone

Citations

For This Compound
10
Citations
X Liu, CB Chan, SW Jang, S Pradoldej… - Journal of medicinal …, 2010 - ACS Publications
7,8-Dihydroxyflavone is a recently identified small molecular tropomyosin-receptor-kinase B (TrkB) agonist. Our preliminary structural−activity relationship (SAR) study showed that the 7,…
Number of citations: 219 pubs.acs.org
J Hyun, Y Woo, DS Hwang, G Jo, S Eom, Y Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Even hydroxyflavones show diverse biological functions, they have two common features such as showing antioxidative effects and containing hydroxyl groups. The authors tested the …
Number of citations: 56 www.sciencedirect.com
R Malisauskas, A Botyriute, JG Cannon, V Smirnovas - PLoS One, 2015 - journals.plos.org
Several natural and synthetic flavone derivatives have been reported to inhibit formation of amyloid fibrils or to remodel existing fibrils. These studies suggest that the numbers and …
Number of citations: 37 journals.plos.org
T Šneideris, L Baranauskienė, JG Cannon, R Rutkienė… - PeerJ, 2015 - peerj.com
A range of diseases is associated with amyloid fibril formation. Despite different proteins being responsible for each disease, all of them share similar features including beta-sheet-rich …
Number of citations: 32 peerj.com
X Yang, T Wang, P Žuvela, M Sun, C Xu… - Journal of Agricultural …, 2022 - ACS Publications
Flavonoids, a class of polyphenolic substances widely present in the plant realm, are considered as ideal hypochlorite scavengers. However, to our knowledge, little study has focused …
Number of citations: 2 pubs.acs.org
G Castellano, JL González-Santander, A Lara… - Phytochemistry, 2013 - Elsevier
A total of 74 flavonoid compounds are classified into a periodic table by using an algorithm based on the entropy of information theory. Seven features in hierarchical order are used to …
Number of citations: 73 www.sciencedirect.com
C Wang, S Pimple, JK Buolamwini - Biochemical pharmacology, 2010 - Elsevier
Unlike the major equilibrative nucleoside transporters, there is a dearth of potent specific inhibitors of concentrative nucleoside transporters (CNTs). We investigated the interaction of …
Number of citations: 25 www.sciencedirect.com
X Zhou, X Chen, X Yin, M Wang, J Zhao… - Journal of Chromatography …, 2022 - Elsevier
In this study, full scan (FS)-parent ions list (PIL)-higher energy collision induced dissociation (HCD)-MS/MS (FS-PIL-HCD-MS/MS) was used to acquire the chemical profile of flavonoids …
Number of citations: 6 www.sciencedirect.com
DC Koch - 2013 - search.proquest.com
The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor and member of the basic helix-loop-helix Per/ARNT/Sim (bHLH/PAS) family of chemosensors and …
Number of citations: 2 search.proquest.com
A Leckienė - 2016 - Vilniaus universitetas
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.